Acethion

Description

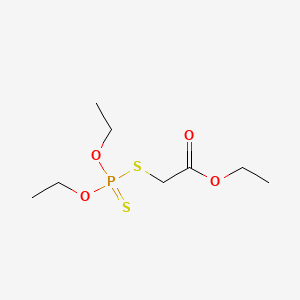

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-diethoxyphosphinothioylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O4PS2/c1-4-10-8(9)7-15-13(14,11-5-2)12-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISZOMRXKKCPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSP(=S)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041572 | |

| Record name | Acethion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] | |

| Record name | Acethion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3403 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

137 °C at 1.5 mm Hg | |

| Record name | ACETHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.18 g/cu cm at 20 °C | |

| Record name | ACETHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000534 [mmHg] | |

| Record name | Acethion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3403 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

919-54-0 | |

| Record name | Acethion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acethion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acethion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOW85U4E3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for Acethion and Its Analogues

Chemo- and Regioselective Synthetic Routes to Acethion

The classical synthesis of this compound involves the reaction of O,O-dimethyldithiophosphoric acid with ethyl chloroacetate (B1199739). Achieving high chemo- and regioselectivity is crucial in organophosphate synthesis to ensure the desired functional groups react at the correct positions, minimizing the formation of impurities.

Chemoselectivity in this context refers to the preferential reaction of one functional group over another. For instance, in the synthesis of this compound analogues, a key challenge is the selective phosphorylation or thiophosphorylation of a multifunctional starting material. Researchers have developed methods utilizing specific catalysts or reaction conditions to direct the reaction to the intended site.

Regioselectivity involves controlling the position of a reaction on a molecule. In the synthesis of this compound, this pertains to ensuring the dithiophosphate (B1263838) group attaches specifically to the ethyl chloroacetate moiety, displacing the chloride. One-pot synthesis methods under mild conditions have been optimized to improve yields and selectivity. nih.gov The choice of solvent, temperature, and catalyst can significantly influence the outcome of the reaction, favoring the formation of the desired isomer. nih.govmdpi.com

Below is a table summarizing key factors influencing selectivity in organophosphate synthesis, applicable to this compound.

| Factor | Influence on Synthesis | Desired Outcome for this compound Synthesis |

| Catalyst | Can activate specific functional groups. Bifunctional catalysts may promote multiple steps in a sequence. nih.gov | High yield of S-(2-ethoxy-2-oxoethyl) O,O-dimethyl dithiophosphate. |

| Solvent | Affects solubility of reactants and can influence the reaction pathway and rate. | Maximized reaction rate and minimized side reactions. |

| Temperature | Controls the rate of reaction; higher temperatures may lead to side products. | Optimal temperature to ensure high conversion without degradation. |

| Leaving Group | The nature of the leaving group (e.g., chloride in ethyl chloroacetate) affects the reaction rate. | Efficient displacement by the dithiophosphate nucleophile. |

Development of Asymmetric Synthesis Approaches for Chiral this compound Analogues

While this compound itself is not a chiral molecule, the development of asymmetric synthesis is critical for creating chiral analogues. Chiral organophosphorus compounds, where the phosphorus atom is a stereocenter, can exhibit different biological activities between enantiomers. Modern organic synthesis focuses on producing enantiomerically pure molecules through methods like using chiral catalysts or auxiliaries. researchgate.net

The synthesis of chiral compounds is of significant interest in medicinal and biological chemistry. researchgate.net Asymmetric synthesis aims to selectively produce one enantiomer over the other. Approaches that could be adapted for creating chiral this compound analogues include:

Catalytic Asymmetric Synthesis: This involves using a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or a chiral organocatalyst) to induce stereoselectivity. nsf.govnih.gov For example, a chiral Brønsted acid could be used to catalyze the reaction, leading to the preferential formation of one enantiomer. nsf.govresearchgate.net

Chiral Pool Synthesis: This approach utilizes an enantiomerically pure starting material, which is then chemically transformed into the desired chiral product. researchgate.net

Auxiliary-Controlled Synthesis: A chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

The table below illustrates potential asymmetric strategies for synthesizing chiral organothiophosphates, which are structurally related to this compound.

| Strategy | Description | Potential Application to this compound Analogues | Enantiomeric Excess (ee) Potential |

| Chiral Brønsted Acid Catalysis | A chiral acid protonates a substrate, creating a chiral environment that directs the nucleophilic attack. nsf.gov | Synthesis of analogues where a prochiral substrate is selectively functionalized. | Moderate to excellent (e.g., 25-84% ee). nih.gov |

| Bifunctional Organocatalysis | A catalyst with both acidic and basic sites activates both the nucleophile and electrophile to control stereochemistry. nih.gov | Could be used in reactions forming the P-S bond with high stereocontrol. | High (e.g., up to 89% ee). nih.gov |

| Dynamic Crystallization | A reversible reaction allows for the continuous racemization of the product in solution, while one enantiomer preferentially crystallizes out. mdpi.com | Deracemization of a chiral this compound analogue to obtain a single enantiomer. | Very high (e.g., up to 98% ee). mdpi.com |

Solid-Phase and Combinatorial Synthesis Strategies for this compound Derivative Libraries

Solid-phase organic synthesis (SPOS) and combinatorial chemistry are powerful tools for the rapid generation of large libraries of related compounds for drug discovery and material science. nih.govmdpi.com These techniques can be applied to create a diverse set of this compound derivatives for screening potential new insecticides or other biologically active molecules.

In a typical solid-phase synthesis, a starting material is attached to an insoluble polymer support (a resin bead). youtube.com Chemical reactions are then carried out on the attached molecule. A key advantage is that excess reagents and byproducts can be easily washed away, simplifying the purification process. youtube.com After the synthesis is complete, the final product is cleaved from the resin.

Combinatorial chemistry uses these solid-phase methods to generate a large number of different products simultaneously. By systematically varying the building blocks used in the synthesis, a "library" of compounds with diverse structures can be created. rsc.org For this compound, this could involve using a range of different dialkyl dithiophosphoric acids or various alpha-halo esters to generate a library of analogues with different properties.

| Technique | Principle | Application to this compound Derivatives | Advantages |

| Solid-Phase Organic Synthesis (SPOS) | The substrate is covalently bound to a solid support (resin) during a sequence of chemical reactions. youtube.com | An alcohol or acid precursor to one of the synthons is attached to a resin, followed by reaction with the other component. | Simplified purification; automation is possible. |

| Parallel Synthesis | A technique where multiple, distinct compounds are synthesized in separate reaction vessels at the same time. nih.gov | Synthesizing a grid of this compound analogues, with different R groups on both the phosphate (B84403) and ester moieties. | Creation of a structured library of individual, pure compounds. |

| Combinatorial "Click" Chemistry | Utilizes highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link molecular building blocks. rsc.org | A precursor with an azide (B81097) or alkyne function could be attached to the phosphorus or ester moiety, allowing for rapid diversification. | High reaction yields; simple reaction conditions. |

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying the 12 principles of green chemistry to the synthesis of this compound can lead to more environmentally benign and efficient manufacturing processes.

Key principles relevant to this compound synthesis include:

Prevention: It is better to prevent waste than to clean it up after it has been created. This involves designing synthetic routes with high yields and minimal byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Reactions like additions are preferable to substitutions, which inherently generate byproducts.

Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. nih.gov Research into solvent-free reactions or the use of greener solvents (e.g., water, supercritical CO2) is a key area.

Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure whenever possible. acs.org

The following table outlines how green chemistry principles can be applied to improve the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefit |

| 1. Prevention | Optimizing reaction conditions to achieve near-quantitative yields. | Reduced chemical waste and lower disposal costs. |

| 2. Atom Economy | Using addition reactions where possible, although the main route is a substitution. greenchemistry-toolkit.org | Higher efficiency in converting reactants to the final product. |

| 3. Less Hazardous Chemical Synthesis | Replacing hazardous reagents like ethyl chloroacetate with less toxic alternatives if possible. | Improved worker safety and reduced environmental impact. |

| 5. Safer Solvents | Replacing traditional volatile organic solvents (e.g., dichloromethane) with greener alternatives like ethanol (B145695) or performing the reaction neat (solvent-free). nih.gov | Reduced air pollution and health risks. |

| 8. Reduce Derivatives | Avoiding the use of protecting groups to simplify the synthesis and reduce waste. acs.org | Fewer reaction steps, leading to higher overall yield and less waste. |

| 9. Catalysis | Employing a recyclable catalyst to improve reaction rates and selectivity, instead of stoichiometric reagents. | Lower energy consumption and reduced waste generation. |

Molecular and Cellular Mechanisms of Acethion S Biological Interactions Excluding Clinical Human Data

Elucidation of Acethion's Molecular Targets and Binding Sites

The primary molecular target of this compound is acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. medkoo.com Beyond AChE, research indicates that this compound may also interact with other enzymes involved in neurotransmitter regulation. Furthermore, this compound has been identified as a potential allosteric activator of nicotinic acetylcholine (B1216132) receptors (nAChR). epo.org

Table 1: Key Molecular Targets of this compound

| Molecular Target | Role in Biological System | Primary Interaction Type |

| Acetylcholinesterase (AChE) | Hydrolyzes acetylcholine at synapses | Inhibition |

| Nicotinic Acetylcholine Receptors (nAChR) | Ligand-gated ion channels in nervous system | Allosteric Activation |

As an organophosphate insecticide, this compound's interaction with AChE is well-established as a key protein-ligand interaction. medkoo.com Organophosphates typically inhibit AChE by forming a stable covalent bond with the serine hydroxyl group located in the enzyme's active site. ethernet.edu.et This phosphorylation of the active site renders the enzyme inactive, preventing it from hydrolyzing acetylcholine. medkoo.com

Specific research findings detailing direct interactions between this compound and nucleic acids (DNA or RNA) were not identified in the available literature. While chemical compounds can interact with nucleic acids through various mechanisms such as intercalation, groove binding, or covalent modification, there is no direct evidence presented for this compound engaging in such interactions.

No specific research findings on the direct modulation of lipid bilayers by this compound were found in the provided search results. While many compounds can influence membrane fluidity, permeability, or integrity, the available information does not detail such effects for this compound.

Enzymatic Activity Modulation by this compound

This compound's primary mode of action involves the modulation of enzymatic activity, specifically the inhibition of acetylcholinesterase. medkoo.com

This compound functions as an inhibitor of acetylcholinesterase (AChE). medkoo.com The inhibition of AChE by organophosphates, including this compound, typically follows a mechanism where the inhibitor competes with the natural substrate, acetylcholine, for binding to the enzyme's active site. nih.govscilit.com This competitive inhibition leads to a reduction in the rate of acetylcholine hydrolysis. medkoo.com The accumulation of acetylcholine at synaptic junctions due to this inhibition results in continuous nerve stimulation, leading to paralysis and ultimately the death of the target organism, particularly insects. medkoo.com

While the literature confirms this compound's inhibitory action on AChE, detailed kinetic parameters such as specific inhibition constants (e.g., Ki, IC50 values) for this compound were not explicitly found in the provided search results. However, the general understanding of organophosphate kinetics suggests a concentration-dependent inhibition. nih.gov There is no information available in the provided sources regarding the activation kinetics of any enzyme by this compound.

While this compound is primarily known for its direct inhibition of AChE, some literature suggests its potential role as an allosteric activator of nicotinic acetylcholine receptors (nAChR). epo.org Allosteric regulation involves the binding of a ligand to a site on a protein that is distinct from the active or orthosteric site, leading to a conformational change that alters the protein's function, such as its catalytic activity or binding affinity for other ligands. nih.gov However, specific detailed mechanisms or comprehensive research findings on the allosteric regulation of nAChR or other enzymes by this compound are not provided in the current literature.

Substrate Analogue Applications of this compound in Enzymology

This compound, classified as an organophosphate and organothiophosphate insecticide, primarily functions through its interaction with crucial enzymes within biological systems herts.ac.ukagropages.com. Its most well-documented enzymatic target is acetylcholinesterase (AChE), an enzyme vital for the proper function of the nervous system in various organisms, particularly insects herts.ac.ukmedkoo.com. This compound acts as an inhibitor of AChE, leading to the accumulation of acetylcholine at synaptic junctions. This accumulation results in continuous nerve stimulation, ultimately causing paralysis and mortality in target pests medkoo.com. This mechanism positions this compound as a functional substrate analogue or irreversible inhibitor of AChE, interfering with the hydrolysis of acetylcholine.

Beyond its potent anti-AChE activity, research indicates that this compound also engages with other esterases. Studies have shown notable differences in the capacity of carboxyesterases (also referred to as aliesterases or ALiE esterases) across species, such as insects and mice, to degrade organophosphate compounds including this compound annualreviews.orgresearchgate.net. These hydrolytic enzymes play a significant role in the detoxification of insecticides researchgate.net. For instance, the mouse liver demonstrates a considerably faster rate of this compound degradation compared to homogenates from whole house flies or American cockroaches, underscoring species-specific enzymatic variations in its metabolism oregonstate.edu. The rapid hydrolytic degradation of this compound in hepatic and other tissues, producing this compound acid as a primary metabolite, further highlights the involvement of these enzymatic pathways in its biological processing nih.gov. The observed synergistic effects of certain compounds with this compound in house flies and mites also suggest the interplay with these hydrolytic enzymes in modulating its efficacy researchgate.net.

Cellular Pathway Perturbations by this compound in Model Systems (In Vitro)

While this compound's primary mode of action as an acetylcholinesterase inhibitor is well-established, detailed in vitro studies specifically elucidating its direct influence on broader cellular signal transduction pathways, cytoskeletal dynamics, or membrane transport mechanisms are not extensively documented in the available literature. The systemic effects observed in organisms are largely attributed to the disruption of cholinergic neurotransmission.

This compound's Influence on Specific Signal Transduction Pathways

Cytoskeletal Dynamics and this compound

Information specifically addressing this compound's direct effects on cytoskeletal dynamics in in vitro model systems is not extensively reported in the provided search results. The cytoskeleton, comprising actin filaments, intermediate filaments, and microtubules, is crucial for cellular integrity, motility, and organelle trafficking nih.govmdpi.commdpi.combiorxiv.org. While other organophosphates have been anecdotally linked to cellular alterations, such as deformation in the sub-membrane cytoskeleton of erythrocytes researchgate.net, direct in vitro studies demonstrating this compound's specific influence on the polymerization, organization, or function of cytoskeletal components are not available.

Membrane Transport Mechanisms and this compound's Effects

Direct in vitro research specifically detailing this compound's effects on various membrane transport mechanisms (e.g., passive diffusion, facilitated diffusion, active transport, or specific transporter proteins) is not readily found in the current literature. Membrane transport is essential for cellular homeostasis, regulating the movement of molecules and ions across the cell membrane openaccessjournals.comlibretexts.orgyoutube.com. While general principles of membrane transport are well-understood, and certain compounds can impact membrane permeability or integrity researchgate.netnih.govnih.gov, specific studies on this compound's direct modulation of these processes in isolated cellular or membrane systems are not detailed in the search results.

Advanced Analytical and Spectroscopic Characterization Techniques Applied to Acethion Research Excluding Basic Identification Data

High-Resolution Mass Spectrometry for Acethion Metabolite and Adduct Identification (In Vitro)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for the precise determination of molecular masses, enabling the identification of unknown compounds, elucidation of elemental compositions, and characterization of metabolites and adducts nih.govnih.govresearchgate.net. For this compound, HRMS plays a vital role in confirming its molecular formula and detecting potential transformation products or interactions with biological molecules.

Predicted this compound Adducts and Collision Cross Sections uni.lu

| Adduct Ion | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 273.03786 | 158.4 |

| [M+Na]⁺ | 295.01980 | 164.7 |

| [M+NH₄]⁺ | 290.06440 | 164.2 |

| [M+K]⁺ | 310.99374 | 157.7 |

| [M-H]⁻ | 271.02330 | 155.4 |

| [M+Na-2H]⁻ | 293.00525 | 157.9 |

| [M]⁺ | 272.03003 | 159.0 |

| [M]⁻ | 272.03113 | 159.0 |

The formation of adducts, such as [M+Na]⁺ and [M+K]⁺, is a common phenomenon in electrospray ionization mass spectrometry (ESI-MS) and can complicate the interpretation of results if not properly accounted for chromatographyonline.comucdavis.edu. The ability of HRMS to differentiate between these adducts and actual metabolites or degradation products is critical for accurate chemical and biological studies. In the context of organophosphate insecticides like this compound, understanding their metabolic pathways and the formation of protein or DNA adducts in vitro is essential for assessing their toxicological profiles mdpi.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis of this compound and its Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the connectivity of atoms, their spatial arrangement, and conformational dynamics creative-biostructure.comunibas.itauremn.org.br. For this compound, 1H NMR is utilized in quality control to confirm its structure made-in-china.com. However, detailed NMR spectroscopic studies, including specific chemical shifts, coupling constants, or comprehensive conformational analyses of this compound or its complexes, are not extensively reported in the publicly accessible literature.

The application of NMR spectroscopy to compounds like this compound would typically involve:

Structural Elucidation: Using 1H, 13C, and 31P NMR (given the phosphorus atom in this compound's structure) to assign all resonances and confirm the molecular connectivity.

Conformational Analysis: Investigating the preferred three-dimensional arrangements of this compound and the dynamics of its flexible bonds, especially important for understanding its interaction with biological targets. Variable-temperature NMR can reveal energy barriers for internal rotations, providing insights into conformational preferences unibas.itauremn.org.br.

Complex Analysis: Studying the interaction of this compound with biomolecules (e.g., enzymes like acetylcholinesterase) by observing changes in the NMR spectra of either this compound or the biomolecule upon binding. This can provide insights into binding sites and mechanisms creative-biostructure.comnih.gov.

Multi-Dimensional NMR Techniques

Multi-dimensional NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC, NOESY), offer enhanced resolution and provide through-bond and through-space correlation information, which is critical for assigning complex spectra and elucidating intricate molecular structures creative-biostructure.comarxiv.org. For a molecule like this compound with multiple functional groups and a flexible chain, 2D NMR would be instrumental in:

Assigning Overlapping Signals: Resolving ambiguities in 1D NMR spectra by correlating protons with adjacent protons (COSY) or directly bonded carbons (HSQC).

Determining Stereochemistry and Conformation: NOESY experiments can reveal spatial proximities between non-bonded atoms, which is crucial for determining relative stereochemistry and understanding the preferred conformations in solution arxiv.org.

Despite the general utility of these techniques, specific multi-dimensional NMR data for this compound has not been found in the search results.

Solid-State NMR Applications

Solid-state NMR (SSNMR) spectroscopy is employed to study the structure and dynamics of molecules in the solid state, such as crystalline powders or amorphous solids. This is particularly useful when single crystals suitable for X-ray crystallography cannot be obtained or when studying polymorphic forms or drug formulations unibas.it. For this compound, if it were to exist in different solid forms or be incorporated into a solid matrix, SSNMR could provide:

Polymorph Characterization: Differentiating between different crystalline forms, which can have varying physical properties like solubility and stability.

Conformational Insights in Solid State: Comparing the conformation in the solid state to that in solution, as molecular packing can induce different preferred conformations.

Interactions in Formulations: Studying the interactions of this compound with excipients in solid formulations.

No specific applications of solid-state NMR to this compound have been reported in the search results.

X-Ray Crystallography and Electron Microscopy for this compound-Biomolecule Complex Structures

X-ray crystallography and electron microscopy (EM), particularly cryo-electron microscopy (cryo-EM), are pivotal techniques for determining the three-dimensional atomic structures of molecules, especially in the context of biomolecular complexes nih.govasu.eduamericanpeptidesociety.orgbioscipublisher.comnih.govasu.edujaxa.jp. These techniques provide high-resolution insights into how small molecules like this compound might interact with biological targets.

Precisely determining its molecular geometry and bond lengths/angles.

Elucidating the exact binding mode and interactions when co-crystallized with its biological target, such as acetylcholinesterase, providing a molecular basis for its insecticidal activity. While this compound is mentioned in the context of compounds that might be analyzed by X-ray crystallography googleapis.com, no specific crystal structures of this compound or its biomolecule complexes were found in the available search results.

Electron Microscopy (Cryo-EM): Cryo-EM allows for the visualization of biomolecules and their complexes in a near-native, hydrated state without the need for crystallization asu.eduamericanpeptidesociety.orgbioscipublisher.comnih.govnih.gov. This is particularly advantageous for flexible or large complexes that are difficult to crystallize. For this compound, cryo-EM could be applied to:

Study the structural changes induced in target enzymes upon this compound binding.

Visualize the assembly and conformational states of this compound-bound macromolecular machines, offering insights into its mechanism of action at a cellular or sub-cellular level. No specific cryo-EM studies on this compound-biomolecule complexes were identified in the search results.

Advanced Chromatographic Separations for this compound Purity and Complex Mixture Analysis

Advanced chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds, ensuring their quality and enabling the analysis of complex mixtures. For this compound, these methods are routinely employed for purity assessment and residue analysis.

Purity Analysis: this compound is available as a reference material with a specified purity (e.g., 99.01%), which is determined using techniques like High-Performance Liquid Chromatography (HPLC) coupled with detectors such as Diode Array Detector (DAD) and Mass Spectrometry (MS) grupobiomaster.comswisslabs.eu. This demonstrates the routine application of advanced chromatography for quality control.

Complex Mixture Analysis: In environmental or biological samples, this compound may be present alongside other pesticides, metabolites, or matrix components. Advanced chromatographic methods are crucial for isolating and quantifying this compound in such complex matrices google.comwho.intepa.govresearchgate.net.

HPLC-MS and GC-MS Method Development

The coupling of chromatographic separation techniques with mass spectrometry (MS) provides highly sensitive and selective methods for the analysis of chemical compounds.

HPLC-MS Method Development: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is widely used for the analysis of non-volatile or thermally labile compounds. For this compound, an HPLC/DAD+MS method has been developed for its purity analysis. Key parameters for such a method include:

Detection: DAD+MS grupobiomaster.comswisslabs.eu.

Mobile Phase: Acetonitrile:Water + 0.15% Formic acid in a 2:1 ratio grupobiomaster.comswisslabs.eu.

Column: ReproSil 100 C18, 5 µm particle size, 250 x 3 mm dimensions grupobiomaster.comswisslabs.eu.

Injection Volume: 10 µL swisslabs.eu.

Flow Rate: 0.5 ml/min grupobiomaster.comswisslabs.eu.

Retention Time: 3.71 min grupobiomaster.comswisslabs.eu.

This method exemplifies the development of robust analytical protocols for the precise quantification and purity assessment of this compound.

GC-MS Method Development: Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for volatile and thermally stable compounds. This compound, being an organophosphate insecticide, is amenable to GC-MS analysis for residue determination in various samples mdpi.comgoogle.comresearchgate.netgoogleapis.com. While specific detailed GC-MS method development parameters (e.g., column type, temperature program, specific detector settings beyond general MS) for this compound were not found in the search results, its inclusion in lists of organophosphates analyzed by GC-MS indicates its applicability mdpi.comresearchgate.netgoogleapis.com. GC-MS is particularly valuable for its high sensitivity and ability to identify compounds based on their fragmentation patterns.

This compound Analytical Parameters (HPLC-MS for Purity) grupobiomaster.comswisslabs.eu

| Parameter | Value |

| Instrument | HPLC/DAD+MS |

| Detection | DAD+MS |

| Mobile Phase | Acetonitrile:Water + 0.15% Formic acid (2:1) |

| Column | ReproSil 100 C18, 5 µm, 250 x 3 mm |

| Injection Volume | 10 µL |

| Flow Rate | 0.5 ml/min |

| Retention Time | 3.71 min |

| Purity (Example Lot) | 99.01% (g/g) |

Computational and Theoretical Investigations of Acethion

Cheminformatics Approaches for Acethion Analogue Discovery and Design

Cheminformatics plays a significant role in the discovery and design of chemical analogues by employing computational techniques to analyze, model, and predict the properties and activities of molecules. For compounds like this compound, which belongs to the organophosphate class, cheminformatics approaches can be valuable in identifying potential analogues with modified properties, such as altered efficacy or reduced toxicity, although specific studies on this compound analogues are not extensively detailed in the provided search results. However, the principles and methods used for similar compounds, particularly acetylcholinesterase inhibitors, provide a strong framework for understanding how cheminformatics could be applied.

Key cheminformatics approaches relevant to analogue discovery and design include quantitative structure-activity relationship (QSAR) studies, virtual screening, and the use of molecular descriptors and fingerprints. QSAR models aim to establish a relationship between the chemical structure of a set of compounds and their biological activity, allowing for the prediction of activity for new, untested molecules based on their structural features. Studies on carbamates as acetylcholinesterase inhibitors, for instance, have utilized 3D-QSAR models to understand the structural requirements for activity, highlighting the importance of steric, electrostatic, and hydrophobic factors nih.gov. While this study focuses on carbamates, the methodology is transferable to other acetylcholinesterase inhibitors, including organophosphates like this compound.

Virtual screening is another powerful cheminformatics technique used to search large databases of chemical compounds for potential hits based on predefined criteria, such as structural similarity to a known active compound or predicted binding affinity to a target protein. Different virtual screening strategies, including molecular docking, similarity search (shape-based and electrostatic-based), and pharmacophore modeling, have been explored for identifying acetylcholinesterase inhibitors nih.gov. Studies have shown that shape- and electrostatic-based similarity searches can be particularly effective nih.gov. Molecular docking, which predicts the binding orientation and affinity of a ligand to a protein target, is also a widely used method in virtual screening and lead discovery mdpi.comnih.gov. These techniques could be applied to identify potential this compound analogues by screening databases for compounds with similar structural or physicochemical properties or those predicted to bind to the same biological target, such as acetylcholinesterase.

The process of cheminformatics analysis often begins with the representation of chemical structures using descriptors or fingerprints, which capture various aspects of molecular topology, electronic properties, and 3D structure nih.gov. These numerical representations are then used as input for machine learning models or similarity calculations. Machine learning models, including traditional methods and deep learning networks, are increasingly used in cheminformatics for tasks such as QSAR modeling, molecular generation, and property prediction nih.govfrontiersin.org. Deep generative models, for example, can learn the underlying distribution of chemical space and generate new molecules with desired properties frontiersin.org.

While direct computational studies specifically detailing the cheminformatics-driven discovery and design of this compound analogues are not prominently featured in the provided results, the application of these established cheminformatics methods to this compound and related organophosphates is a logical extension of current practices in computational chemistry and drug discovery mdpi.comnih.gov. These approaches can help prioritize synthesis efforts by identifying promising candidates, explore the chemical space around this compound, and potentially lead to the discovery of novel compounds with improved profiles.

Structure Activity Relationship Sar Studies of Acethion Derivatives Excluding Clinical Applications

Rational Design and Synthesis of Acethion Analogues Based on Mechanistic Hypotheses

Rational design of this compound analogues is typically guided by the understanding of its proposed mechanism of action, primarily the inhibition of AChE. Organophosphate insecticides like this compound function by phosphorylating the active site serine residue of AChE, thereby inactivating the enzyme herts.ac.uk. Mechanistic hypotheses suggest that the leaving group and the groups attached to the phosphorus atom play crucial roles in the potency and specificity of inhibition.

The synthesis of this compound analogues often involves modifying the ethoxycarbonylmethyl group or the O,O-diethyl phosphorodithioate (B1214789) moiety. Synthetic strategies may involve the reaction of appropriate thiols or dithiols with phosphoryl halides or the modification of existing phosphorodithioate structures google.com. For instance, variations in the alkyl chains attached to the oxygen atoms or the sulfur atom, as well as alterations to the ester group, can be systematically introduced to probe their impact on activity. The goal of such rational design is to create compounds with potentially enhanced potency, altered spectrum of activity, or improved physicochemical properties relevant to their intended non-clinical applications, such as use as insecticides herts.ac.uk.

Biological Profiling of this compound Derivatives in Defined In Vitro Assays

Biological profiling of this compound derivatives is crucial for evaluating the outcomes of structural modifications. In vitro assays are widely used to assess the inhibitory potency against target enzymes like acetylcholinesterase . These assays typically involve incubating the enzyme with varying concentrations of the this compound derivative and measuring the residual enzyme activity.

Common in vitro assays include:

Enzyme Inhibition Assays: Measuring the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values against purified or partially purified enzymes from relevant organisms. For organophosphates, AChE from insects or other target organisms is frequently used herts.ac.uk.

Cell-Based Assays: Utilizing cell lines expressing the target enzyme or relevant biological pathways to assess cellular permeability and intracellular activity of the derivatives google.comgoogle.com.

Binding Assays: Investigating the binding affinity of the derivatives to the target enzyme using techniques like surface plasmon resonance or isothermal titration calorimetry.

Detailed research findings from such profiling experiments would typically involve comparing the activity of various analogues to that of the parent compound, this compound. Data tables summarizing the IC50 or Ki values for a series of derivatives with systematic structural changes are essential for SAR analysis.

Here is an example of how such in vitro assay data might be presented in a table:

| Compound | Structural Modification (relative to this compound) | In Vitro AChE IC₅₀ (µM) |

| This compound | - | X.XX |

| Analogue A | Modification 1 | Y.YY |

| Analogue B | Modification 2 | Z.ZZ |

| Analogue C | Modification 3 | W.WW |

Note: The values X.XX, Y.YY, Z.ZZ, and W.WW are illustrative placeholders for experimental data.

These tables allow researchers to visually correlate structural changes with changes in biological activity.

Identification of Key Pharmacophores and Structural Motifs for this compound's Activity

The analysis of biological profiling data from a series of this compound derivatives allows for the identification of key pharmacophores and structural motifs essential for its activity nih.govresearchgate.netresearchgate.net. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response.

For organophosphate AChE inhibitors like this compound, the core phosphorodithioate group is a critical structural motif involved in the phosphorylation of the enzyme's active site serine. The leaving group (the ethoxycarbonylmethylthio group in this compound) also plays a significant role in the rate of phosphorylation and the stability of the inhibited enzyme pageplace.de. SAR studies would investigate how variations in the size, electronic properties, and lipophilicity of the groups attached to the phosphorus and the leaving group influence inhibitory potency.

Specific structural motifs that are often investigated in this compound SAR studies include:

Substituents on the Phosphorus Atom: Variations in the alkoxy groups (e.g., replacing ethyl with methyl, propyl, or isopropyl) can affect steric and electronic properties, influencing the interaction with the enzyme's active site gorge.

The Leaving Group: Modifications to the ester moiety (e.g., changing the alkyl group of the ester or introducing other functional groups) can impact the pKa of the leaving group and its ability to depart during the phosphorylation process.

The Sulfur Atoms: The presence and position of the sulfur atoms in the phosphorodithioate structure are characteristic and their replacement with oxygen (leading to phosphorothioates or phosphates) significantly alters the electronic distribution and reactivity.

By correlating the changes in these structural motifs with observed changes in enzyme inhibition, researchers can build a model of the pharmacophore and understand which parts of the molecule are most critical for potent activity researchgate.netresearchgate.net.

Stereochemical Effects on this compound's Biological Interactions

Stereochemistry can significantly influence the biological activity of chiral molecules, as biological targets like enzymes often exhibit high stereoselectivity upatras.gr. While this compound itself is not chiral at the phosphorus atom, modifications to the molecule could introduce chiral centers, for example, in the alkyl groups attached to the oxygen atoms or within the leaving group.

If chiral centers are present in this compound derivatives, stereochemical effects on biological interactions would be investigated by synthesizing and testing individual enantiomers or diastereomers. Studies would compare the potency and mode of action of different stereoisomers in in vitro assays. It is common for one stereoisomer to exhibit significantly higher activity than others due to a more favorable fit or interaction with the chiral binding site of the target enzyme.

For organophosphates, the stereochemistry at the phosphorus atom in chiral analogues can influence the rate and stereochemical course of the phosphorylation of AChE. While this compound lacks a chiral phosphorus, SAR studies on related organophosphates have demonstrated that the configuration at the phosphorus center can dramatically affect inhibitory potency pageplace.de. If this compound derivatives with a chiral phosphorus were synthesized, investigating the stereochemical effects would be a critical part of the SAR analysis. Similarly, chirality introduced elsewhere in the molecule could affect binding affinity and orientation within the enzyme's active site.

Understanding these stereochemical effects is vital for the rational design of more potent and potentially more selective this compound analogues for specific non-clinical applications.

Acethion As a Chemical Probe and Research Tool

Development of Fluorescently Tagged Acethion Probes for Imaging Studies

The development of fluorescently tagged probes is a significant area within chemical biology, enabling the visualization and study of biological processes and molecular targets in living systems rsc.orgmdpi.com. Fluorescent probes are designed to emit light upon excitation, allowing for imaging studies in cells and tissues rsc.orgnih.gov. While the search results discuss the general principles and applications of fluorescent probes in imaging, including for tumor imaging and visualizing cellular components like lipid droplets, there is no specific information found regarding the development or use of fluorescently tagged this compound probes for imaging studies. rsc.orgmdpi.comnih.govrevvity.comnih.gov

This compound Affinity Reagents for Target Identification and Validation

Affinity reagents are tools used to bind to specific biological molecules, facilitating their identification, isolation, and study nih.gov. In the context of target identification and validation, affinity reagents, such as antibodies or small molecules, are employed to capture or interact with potential drug targets to confirm their involvement in a disease process or biological pathway nih.govaxcelead-us.comcreative-proteomics.com. Techniques like Drug Affinity Responsive Target Stability (DARTS) utilize the principle of affinity binding to identify drug-protein interactions creative-proteomics.com. Photoaffinity labeling is another method that uses chemical probes to covalently bind and identify targets nih.gov. Although the search results detail the importance and methods of using affinity reagents for target identification and validation, there is no specific information available on the use of this compound as an affinity reagent for these purposes. nih.govaxcelead-us.comcreative-proteomics.comnih.gov

Use of this compound as a Tool for Modulating Specific Biochemical Pathways in Research

Chemical tools are widely used in research to modulate specific biochemical pathways to understand their function and their role in biological processes thesgc.orgchemicalprobes.org. These tools can include inhibitors, activators, or other ligands that interact with key components of a pathway, such as enzymes or receptors, to alter their activity thesgc.org. Databases like MetaCyc and AraCyc provide information on experimentally determined biochemical pathways, aiding researchers in studying metabolic processes carnegiescience.edu. Computational tools also exist for the synthetic design and analysis of biochemical pathways nih.gov. This compound is known to act as an acetylcholinesterase (AChE) inhibitor, which is a key enzyme in the nervous system and part of a significant biochemical pathway herts.ac.uk. Inhibition of AChE by organophosphate compounds like this compound leads to the accumulation of acetylcholine (B1216132), affecting neurotransmission herts.ac.uk. This known mechanism of action suggests that this compound could potentially be used as a tool in research to study the effects of AChE modulation on specific biological processes or pathways. herts.ac.ukcarnegiescience.edunih.gov

This compound in Drug Discovery Research: Lead Identification (Not Clinical Trials)

Lead identification is an early stage in the drug discovery process where compounds that show potential therapeutic activity against a chosen biological target are identified researchgate.netnih.gov. This often involves screening large libraries of small molecules using techniques like high-throughput screening or virtual screening researchgate.netnih.govmdpi.com. Chemical probes play a role in validating potential targets before significant investment is made in drug development thermofisher.kr. While this compound's primary use has been as a pesticide, its known biological activity, particularly its interaction with acetylcholinesterase, could theoretically make it a starting point or a reference compound in research aimed at identifying leads for developing new therapeutic agents that target this enzyme or related pathways, although no specific research on this compound itself being used as a lead compound in drug discovery (excluding its pesticidal development) was found in the provided search results. The process of lead discovery involves identifying compounds that can then be optimized for potency, selectivity, and pharmacokinetic properties researchgate.netmdpi.com.

Biochemical and Abiotic Degradation Pathways of Acethion Excluding Environmental Fate and Human Metabolism

Enzymatic Biotransformation of Acethion in Model Organisms (In Vitro)

Enzymatic systems play a significant role in the biotransformation of organophosphate insecticides like this compound in biological systems. While detailed studies specifically on the enzymatic degradation of this compound in a wide range of model organisms in vitro are not extensively documented in the provided search results, general principles of organophosphate metabolism and specific examples involving related compounds offer insights.

Organophosphates undergo metabolic transformation primarily through three major mechanisms: oxidation, ester hydrolysis, and glutathione (B108866) conjugation researchgate.net. Hydrolytic processes, particularly those mediated by esterases, are crucial for the degradation of esters and ethers vdoc.pub. Carboxylesterases (also known as aliesterases or ALiE) are important enzymes involved in the inactivation of organophosphates that possess a carboxylester linkage, such as malathion (B1675926), phenthoate, malaoxon, and this compound researchgate.netliverpool.ac.ukresearchgate.net. This detoxication reaction involves the hydrolysis of the carboxylester bond, leading to the formation of a non-toxic ionic product researchgate.netliverpool.ac.ukresearchgate.net.

In the case of compounds like malathion and this compound, the presence of the carboxyl ester group makes them susceptible to hydrolysis at this site researchgate.netresearchgate.net. For malathion, this hydrolysis splits one carbethoxy group, yielding a non-toxic monoacid researchgate.netresearchgate.net. While the specific enzymatic hydrolysis pathway and resulting monoacid for this compound are not explicitly detailed in the provided snippets, the shared structural feature with malathion suggests a similar hydrolytic cleavage mechanism catalyzed by carboxylesterases.

Microsomal oxidases, which require NADPH, microsomes, and oxygen in vitro, are also involved in the degradation of organophosphates vdoc.pub. These systems are characterized by their sensitivity to methylenedioxyphenyl derivatives like sesamex (B1680956) and piperonyl butoxide vdoc.publiverpool.ac.uk. However, the role of microsomal oxidation specifically in this compound degradation in vitro is not elaborated upon in the search results.

Esterases, broadly classified into A, B, and C types, contribute significantly to organophosphate degradation vdoc.pub. A- and B-type enzymes are reported to play important roles vdoc.pub. For instance, in rat liver, an esterase that degrades diethylphosphates and phosphorothioates is stimulated by Ca²⁺ vdoc.pub. Given that this compound is an O,O-diethyl phosphorodithioate (B1214789) derivative, such esterases could potentially be involved in its in vitro degradation.

Studies on other organophosphates in microbial systems in vitro also highlight hydrolytic degradation. For example, Bacillus subtilis hydrolytically forms desmethyl parathion (B1678463) and dimethylphosphorothioic acid from methyl parathion iastate.edu. Pseudomonas melophthora, a bacterial symbiote, hydrolyzes parathion and other organophosphates through strong esterases iastate.edu. While these examples pertain to different organophosphates, they illustrate the potential for enzymatic hydrolysis by microbial enzymes in vitro to contribute to this compound degradation if similar enzymatic activities are present.

Future Research Directions and Unexplored Avenues in Acethion Research

Emerging Technologies for Acethion Research

The landscape of chemical and biological research is continuously evolving with the advent of new technologies. Applying these emerging technologies to the study of this compound could provide unprecedented insights.

Advanced analytical techniques, such as high-resolution mass spectrometry and chromatography, could be employed for more sensitive and comprehensive detection and identification of this compound and its metabolites in complex environmental and biological samples. This would aid in elucidating complete degradation pathways and understanding exposure levels more accurately.

Computational approaches, including quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, could be utilized to predict the environmental fate, biological activity, and potential toxicity of this compound and its predicted transformation products. Machine learning models are already being explored for predicting the restriction levels and assessing the risks of organophosphorus pesticides based on their properties and environmental fate mdpi.comresearchgate.net. Applying such models specifically to this compound could help in better risk assessment and management strategies.

Furthermore, technologies in the field of 'omics' (genomics, proteomics, metabolomics) could be applied to study the biological responses of organisms exposed to this compound. This could reveal the full spectrum of molecular targets and pathways affected by this compound beyond its primary action as an acetylcholinesterase inhibitor, providing a more holistic view of its biological impact.

Interdisciplinary Approaches to Unravel Complex this compound Biology

Understanding the complete biological and environmental profile of this compound necessitates collaborative efforts spanning multiple scientific disciplines.

Integration of chemical analysis with environmental science is crucial to track the movement, degradation, and accumulation of this compound and its metabolites in various ecosystems frontiersin.orgresearchgate.net. This includes studying its interactions with soil, water, and air, and assessing its potential for bioaccumulation in food chains.

Combining toxicology and molecular biology approaches can help elucidate the precise mechanisms of this compound toxicity at the cellular and molecular levels, identifying all interacting proteins and pathways researchgate.net. This could involve studying enzyme kinetics with higher precision or investigating downstream effects of acetylcholinesterase inhibition.

Moreover, leveraging expertise from computational science and bioinformatics can aid in processing and interpreting the large datasets generated from 'omics' studies and environmental monitoring, leading to a more integrated understanding of this compound's complex interactions mdpi.comresearchgate.net.

Challenges and Opportunities in this compound-Focused Chemical Biology

Research on this compound faces several challenges and presents distinct opportunities.

A primary challenge is the potential lack of extensive recent research specifically focused on this compound, as scientific attention may have shifted to newer classes of pesticides or alternative pest control strategies annualreviews.org. This means that fundamental data gaps regarding its environmental fate and the toxicity of its metabolites may exist mdpi.comfrontiersin.org.

Another challenge lies in the complexity of studying the environmental transformation of organophosphates, as they can undergo various degradation pathways influenced by biotic and abiotic factors iastate.edumdpi.com. Accurately identifying and toxicologically assessing all relevant transformation products is a significant undertaking.

Despite these challenges, there are opportunities for impactful research. Given the historical use of this compound, studying its persistence and impact in environments where it was previously applied could provide valuable long-term ecological insights.

The known differential toxicity of this compound could serve as a starting point for chemical biology studies aimed at understanding the structural features that contribute to selective toxicity researchgate.netannualreviews.org. This knowledge could potentially inform the rational design of new, more selective pesticides with reduced impact on non-target organisms, although the focus of future research in the broader field is also on finding alternatives to traditional organophosphates marketresearchfuture.comgminsights.com.

Applying cutting-edge technologies and fostering interdisciplinary collaborations can address the existing knowledge gaps and provide a more complete picture of this compound's behavior and effects, contributing to more informed environmental management and potentially inspiring the development of safer chemical tools.

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing Acethion in laboratory settings?

Synthesis of this compound typically involves organophosphorus chemistry, with thiophosphorylation reactions as a common pathway. Key steps include optimizing stoichiometric ratios (e.g., thiol-to-phosphorus reagents) and controlling reaction conditions (temperature, solvent polarity) to minimize byproducts like oxidized derivatives . Characterization relies on spectroscopic techniques :

- NMR for verifying molecular structure and purity (e.g., δ~P~ and δ~H~ shifts).

- HPLC-MS to quantify yield and detect impurities.

- Elemental analysis to confirm stoichiometric composition.

Ensure protocols align with peer-reviewed synthetic procedures and validate reproducibility through triplicate trials .

Advanced: How can researchers design experiments to investigate this compound’s reactivity under varying environmental conditions (e.g., pH, temperature)?

Use a factorial design of experiments (DoE) to systematically assess interactions between variables. For example:

- Independent variables : pH (4–10), temperature (20–80°C).

- Dependent variables : Reaction rate, degradation products (measured via LC-MS).

Include control groups (e.g., inert atmosphere vs. ambient oxygen) to isolate oxidative effects. Statistical tools like ANOVA or response surface methodology (RSM) help identify significant factors and optimize conditions . Document deviations rigorously, as minor pH shifts may drastically alter this compound’s stability .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices during pharmacokinetic studies?

Prioritize LC-MS/MS for sensitivity and specificity, especially in complex matrices like plasma or tissue homogenates. Key steps:

- Sample preparation : Protein precipitation or solid-phase extraction to reduce matrix effects.

- Calibration curves : Use isotopically labeled internal standards (e.g., deuterated this compound) to correct for variability.

Validate methods per ICH Q2(R1) guidelines, including limits of detection (LOD), precision (±15% RSD), and recovery rates (≥80%) .

Advanced: How should researchers address contradictory data on this compound’s metabolic pathways across in vitro and in vivo models?

Apply systems pharmacology approaches :

- In vitro-in vivo extrapolation (IVIVE) : Compare hepatic microsome data with in vivo metabolite profiles (via bile/urine LC-MS).

- Enzyme inhibition assays : Test for cytochrome P450 isoforms (e.g., CYP3A4) that may exhibit species-specific activity.

Use Bayesian meta-analysis to reconcile discrepancies, weighting studies by sample size and model relevance. Transparently report confounding factors (e.g., interspecies differences in enzyme expression) .

Basic: What literature review strategies ensure comprehensive coverage of this compound’s toxicological profile?

- Database searches : Use PubMed, SciFinder, and Web of Science with Boolean terms like “this compound AND (toxicity OR ecotoxicity)”.

- Citation chaining : Track references from seminal papers (e.g., foundational studies on organophosphate toxicity).

- Grey literature : Include regulatory reports (EPA, EFSA) for unpublished data. Critically appraise sources using FINER criteria (Feasible, Novel, Ethical, Relevant) to exclude low-quality studies .

Advanced: What computational tools can predict this compound’s interactions with non-target proteins in silico?

Leverage molecular docking software (e.g., AutoDock Vina, Schrödinger Suite) to model binding affinities. Steps:

- Protein preparation : Retrieve target structures (e.g., acetylcholinesterase) from PDB.

- Ligand optimization : Generate this compound’s 3D conformers using Gaussian-based DFT.

- Validation : Cross-check predictions with experimental IC~50~ values. For high-throughput screening, combine with QSAR models trained on organophosphate datasets .

Basic: How can researchers ensure ethical compliance when studying this compound’s effects on animal models?

- Follow ARRIVE 2.0 guidelines for experimental design and reporting.

- Obtain IACUC approval, justifying sample sizes via power analysis.

- Include humane endpoints (e.g., moribund state criteria) and euthanasia protocols compliant with AVMA guidelines. Document all procedures in preregistered protocols (e.g., OSF) .

Advanced: What strategies resolve spectral interference when analyzing this compound alongside structurally similar metabolites?

- Chromatographic optimization : Use gradient elution (e.g., C18 columns with acetonitrile/water) to separate co-eluting peaks.

- High-resolution MS : Employ Orbitrap or Q-TOF systems to distinguish isobaric compounds via exact mass (±5 ppm).

- Chemometric tools : Apply PCA or PLS-DA to deconvolute overlapping signals in complex spectra .

Basic: What are the best practices for storing this compound to prevent degradation?

Store in amber glass vials under inert gas (argon) at –20°C. Monitor stability via:

- Periodic HPLC assays (e.g., every 6 months).

- Karl Fischer titration to detect moisture ingress.

Avoid freeze-thaw cycles, which accelerate hydrolysis. Use stabilizers like BHT (0.01% w/v) for long-term storage .

Advanced: How can multi-omics approaches elucidate this compound’s mechanism of action in non-target organisms?

Integrate transcriptomics, proteomics, and metabolomics :

- RNA-seq : Identify dysregulated pathways (e.g., oxidative stress response).

- SWATH-MS : Quantify protein expression changes in liver tissues.

- Metabolite profiling : Use NMR to detect endogenous shifts (e.g., glutathione depletion).

Apply pathway enrichment analysis (IPA, MetaboAnalyst) to triangulate key mechanisms. Validate findings with CRISPR-based gene knockout models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.